![molecular formula C15H7Cl2N3OS2 B2728268 N-(4,5-dichloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide CAS No. 905678-77-5](/img/structure/B2728268.png)
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide
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Description
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide, also known as DBT, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. DBT is a benzothiazole derivative that exhibits a wide range of biochemical and physiological effects, making it a popular choice for researchers in the fields of biochemistry, pharmacology, and toxicology.
Scientific Research Applications
Synthesis and Biological Evaluation
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide derivatives have been synthesized and evaluated for their potential in various biological activities. These compounds have been found to exhibit significant antimicrobial, anticancer, and anti-inflammatory effects, highlighting their importance in the development of new therapeutic agents.
Antimicrobial Activity : Research shows the synthesized derivatives possess marked antimicrobial action against a range of pathogenic microorganisms, including both gram-positive and gram-negative bacteria, as well as fungal strains. This broad-spectrum activity suggests potential applications in treating infectious diseases (Obasi et al., 2017; Patel et al., 2011).
Anticancer Properties : Several studies have highlighted the anticancer potential of benzothiazole derivatives, demonstrating their ability to inhibit tumor growth in vivo. These findings open new avenues for cancer treatment, emphasizing the role of these compounds in developing novel anticancer therapies (Yoshida et al., 2005).
Anti-inflammatory Effects : The anti-inflammatory activity of these derivatives has also been documented, with compounds showing high efficacy in vivo. This suggests their potential use in managing inflammatory conditions and diseases (Zablotskaya et al., 2013).
Chemical Synthesis and Material Science
In addition to biological applications, these compounds have been utilized in chemical synthesis and material science, showcasing their versatility in various scientific fields.
Catalytic Processes : Research into the synthesis of N-benzothiazol-2-yl-amides via copper-catalyzed intramolecular cyclization processes has demonstrated the utility of these compounds in facilitating complex chemical reactions. This highlights their importance in synthetic chemistry for developing new materials and molecules (Wang et al., 2008).
Corrosion Inhibition : Studies on the use of benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic environments have revealed their effectiveness in protecting industrial materials. This application is crucial for extending the lifespan of metal components in harsh chemical conditions (Hu et al., 2016).
properties
IUPAC Name |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Cl2N3OS2/c16-7-5-6-10-12(11(7)17)19-15(23-10)20-13(21)14-18-8-3-1-2-4-9(8)22-14/h1-6H,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJASUUEUDBTSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=NC4=C(S3)C=CC(=C4Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7Cl2N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide |
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